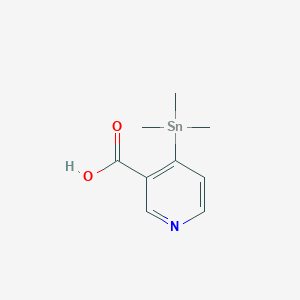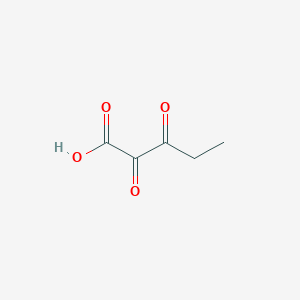
Copper;krypton
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper (Cu): is a reddish-brown metal known for its high thermal and electrical conductivity. It is widely used in electrical wiring, plumbing, and various industrial applications. Krypton (Kr) is a colorless, odorless noble gas that is chemically inert under most conditions. It is used in lighting, photography, and as an insulating gas in windows.
Méthodes De Préparation
Copper
Synthetic Routes and Reaction Conditions: Copper is typically extracted from its ores, such as chalcopyrite (CuFeS₂), through a series of chemical reactions including roasting, smelting, and electrorefining.
Industrial Production Methods: The primary industrial method for producing copper involves the pyrometallurgical process, which includes concentrating the ore, roasting, smelting, converting, and refining.
Krypton
Synthetic Routes and Reaction Conditions: Krypton is obtained as a byproduct of the fractional distillation of liquid air.
Industrial Production Methods: The industrial production of krypton involves the separation of air into its components using cryogenic distillation, followed by the extraction of krypton from the remaining gases.
Analyse Des Réactions Chimiques
Copper
Oxidation: Copper reacts with oxygen to form copper(I) oxide (Cu₂O) and copper(II) oxide (CuO).
Reduction: Copper(II) oxide can be reduced to copper metal using hydrogen or carbon monoxide.
Substitution: Copper can undergo substitution reactions with halogens to form copper halides, such as copper(II) chloride (CuCl₂).
Krypton
Reactivity: Krypton is chemically inert and does not readily form compounds. under extreme conditions, it can form compounds such as krypton difluoride (KrF₂).
Applications De Recherche Scientifique
Copper
Chemistry: Copper is used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biology: Copper is an essential trace element in living organisms, playing a role in enzymes and electron transport chains.
Medicine: Copper-based compounds are used in antimicrobial agents and as contrast agents in medical imaging.
Industry: Copper is widely used in electrical wiring, plumbing, and the production of alloys such as bronze and brass.
Krypton
Chemistry: Krypton is used in the study of noble gas compounds and in the calibration of scientific instruments.
Biology: Krypton has limited biological applications due to its inert nature.
Medicine: Krypton is used in some types of medical imaging and as an anesthetic in certain specialized procedures.
Industry: Krypton is used in lighting (e.g., krypton gas-filled bulbs), photography, and as an insulating gas in double-pane windows.
Mécanisme D'action
Copper
Molecular Targets and Pathways: Copper ions can interact with proteins and enzymes, affecting their structure and function. Copper plays a role in redox reactions and electron transport in biological systems.
Krypton
Molecular Targets and Pathways: Due to its inert nature, krypton does not have significant interactions with biological molecules. Its primary use is in physical applications rather than chemical or biological interactions.
Comparaison Avec Des Composés Similaires
Copper
Similar Compounds: Other transition metals such as silver (Ag) and gold (Au) share similar properties with copper, including high conductivity and malleability.
Uniqueness: Copper’s combination of high electrical conductivity, thermal conductivity, and antimicrobial properties makes it unique among transition metals.
Krypton
Similar Compounds: Other noble gases such as argon (Ar) and xenon (Xe) share similar inert properties with krypton.
Uniqueness: Krypton’s specific applications in lighting and insulation, as well as its ability to form compounds under extreme conditions, distinguish it from other noble gases.
Propriétés
| 173395-13-6 | |
Formule moléculaire |
CuKr |
Poids moléculaire |
147.34 g/mol |
Nom IUPAC |
copper;krypton |
InChI |
InChI=1S/Cu.Kr |
Clé InChI |
DYDGJQYBDVSHSD-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Kr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)


![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
